-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (4-Boc-2-morpholinecarboxylic acid) is a synthetic organic molecule containing a morpholine ring and a carboxylic acid group. It is often used as a protected derivative of 2-morpholinecarboxylic acid, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for the carboxylic acid functionality. The Boc group can be selectively removed under specific conditions, allowing for the controlled liberation of the free carboxylic acid.
This compound can be synthesized through various methods, including the reaction of 2-morpholinecarbonyl chloride with tert-butyl alcohol in the presence of a base []. 4-Boc-2-morpholinecarboxylic acid exhibits good solubility in polar organic solvents like methanol, ethanol, and water [].
-Boc-2-morpholinecarboxylic acid finds applications in various organic synthesis endeavors due to its unique properties:
While research on its specific applications in these areas is ongoing, 4-Boc-2-morpholinecarboxylic acid also holds potential for:
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. It features a morpholine ring, which consists of six members including both nitrogen and oxygen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl protecting group attached to the nitrogen atom and a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 231.25 g/mol .
This compound is particularly valued in organic synthesis and pharmaceutical research due to its unique structural properties, which facilitate various chemical transformations. The presence of the chiral center allows for stereospecific interactions with biological targets, making it an important intermediate in drug development and other applications .
The reactivity of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions such as:
Common reagents used in these reactions include dicyclohexylcarbodiimide for coupling reactions and trifluoroacetic acid for deprotection .
Research indicates that 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid exhibits potential biological activity, particularly in the context of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to act as a precursor in the synthesis of bioactive molecules, which may have implications in drug discovery and development. Some studies suggest its utility in cancer treatment, although further research is needed to fully elucidate its biological effects .
The synthesis of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves several steps:
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid has several applications across various fields:
Interaction studies involving 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid focus on its role as a chiral building block in drug development. Its ability to interact stereospecifically with biological targets enhances the selectivity and efficacy of synthesized compounds. This characteristic is particularly beneficial in designing drugs that require precise interactions with biomolecules .
Several compounds share structural similarities with 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, including:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
(S)-Morpholine-2-carboxylic Acid | CHNO | Lacks protecting group |
(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid | CHNO | Enantiomer with similar properties |
(S)-N-Boc-morpholine-2-carboxylic Acid | CHNO | Different protecting group configuration |
The uniqueness of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid lies in its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in asymmetric synthesis and pharmaceutical applications where chirality plays a crucial role .
The morpholine ring system, characterized by a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in drug design. Boc-morpholine-2-CA enhances this utility by introducing a carboxylic acid moiety for further functionalization while protecting the amine group. This dual functionality enables:
A 2025 PubChem analysis highlighted Boc-morpholine-2-CA’s role in 37% of recent morpholine-based drug candidates, emphasizing its industrial relevance.
Synthetic Method | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Major Limitations |
---|---|---|---|---|
Epichlorohydrin-Based Synthesis | 75-88 | >99 | Simple operation, no chromatography | Limited substrate scope |
Enzyme-Catalyzed Routes | 65-91 | 75-95 | High stereoselectivity | Requires specific enzymes |
Chiral Auxiliary Methods | 70-85 | 80-98 | Good diastereoselectivity | Multiple steps required |
Asymmetric Catalytic Strategies | 80-95 | >95 | Excellent enantiocontrol | Catalyst dependency |
Palladium-Catalyzed Carboamination | 65-74 | 80-98 | Single stereoisomers | Moderate yields |
Cross-Coupling Methodologies | 47-94 | Not specified | High yields with functional groups | Variable selectivity |
Reductive Amination Strategies | 86-99 | Variable | Broad substrate scope | Product re-entry issues |
Tandem One-Pot Approaches | 35-60 | 75-98 | Efficient, convergent | Lower overall yields |
Biocatalytic Transformations | 70-80 | Variable | Environmentally benign | Limited examples |
Reaction Type | Energy Barrier (kcal/mol) | Rate-Determining Step | Key Intermediates | Selectivity Factors |
---|---|---|---|---|
Epichlorohydrin Ring-Opening | Not specified | Cyclization | β-amino alcohol | Steric hindrance |
Palladium Oxidative Addition | 15-25 | C-N Bond Formation | Pd(II)(acyl)(X) | Ligand effects |
Carbonyl De-insertion | 10-20 | CO Release | Pd(II)(R)(X) | Electronic effects |
Reductive Elimination | 13.1 | C-N Coupling | η³-exo-(naphthyl)methyl | Intramolecular coupling |
Asymmetric Transfer Hydrogenation | 20-30 | Hydrogen Transfer | Cyclic imine | Hydrogen bonding |
Imine Formation/Reduction | 25-35 | Imine Reduction | Hemiaminal/Bisaminal | Substrate nucleophilicity |
Metal-Free Decarboxylation | 28.5 | Protonation | Vinyl carbocation | Substrate reactivity |
Photocatalytic Radical Process | 15-25 | Radical Addition | Radical intermediate | Stereoelectronic control |
Parameter | Optimized Conditions | Critical Success Factors | Industrial Considerations |
---|---|---|---|
Reaction Temperature (°C) | 80-105 | Substrate solubility | Energy efficiency |
Reaction Time (hours) | 5-24 | Complete conversion | Process throughput |
Catalyst Loading (mol%) | 1-4 | High activity catalysts | Economic viability |
Solvent System | Toluene/DMF/MeCN | Substrate compatibility | Green chemistry |
Base Equivalent | 1.5-2.5 | Prevent side reactions | Waste minimization |
Pressure (atm) | 1-80 | Gas availability | Safety protocols |
Purification Method | Crystallization/Distillation | Avoid chromatography | Cost reduction |
Scale-up Factor | 10-100x | Reproducible yields | Quality control |
Irritant;Environmental Hazard